While the provided papers do not discuss the mechanism of action for (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, they explain that ABT-107 exerts its effects by selectively binding to and activating α7 nAChRs. This activation triggers downstream signaling pathways crucial for cognitive function, including those involving extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). [, ]
Applications
Treating cognitive deficits: Research suggests that ABT-107, through its agonistic action on α7 nAChRs, shows promise in improving cognitive performance in preclinical models of Alzheimer's disease. [, ]
Alleviating sensory gating deficits: Studies demonstrate ABT-107's effectiveness in improving sensory gating in animal models of schizophrenia. []
Reducing L-Dopa-induced dyskinesias: Research indicates that ABT-107, alongside other nAChR agonists, shows potential in mitigating L-Dopa-induced dyskinesias in Parkinson's disease. [, ]
Future Directions
Combination therapies: Evaluating the effectiveness of ABT-107 in combination with existing therapies, such as acetylcholinesterase inhibitors for Alzheimer's disease and L-Dopa for Parkinson's disease, could yield promising results. [, ]
Compound Description: ABT-107 is a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. [, , , , , , ] It has demonstrated efficacy in improving cognitive performance in preclinical models of Alzheimer's disease (AD) and reducing L-Dopa-induced dyskinesias (LIDs) in Parkinsonian monkeys. [, , , , ] ABT-107 also shows promise in alleviating anxiety during nicotine withdrawal and improving sensory gating deficits. [, , ]
Compound Description: ABT-894 is a selective β2 nicotinic acetylcholine receptor (nAChR) agonist that has shown efficacy in reducing L-Dopa-induced dyskinesias (LIDs) in Parkinsonian monkeys. []
Relevance: While not directly sharing a core structure with (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, ABT-894 is relevant because it targets a different subtype of nAChRs and exhibits a similar therapeutic effect (reducing LIDs) as the structurally related compound ABT-107. [] This highlights the potential of targeting different nAChR subtypes for treating movement disorders like LIDs.
Compound Description: ABT-089 is a selective α4β2 nAChR partial agonist that has shown potential in alleviating anxiety during nicotine withdrawal. []
Relevance: Although ABT-089 does not share a direct structural resemblance to (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, it is included because it targets a specific nAChR subtype (α4β2) and demonstrates therapeutic potential in addressing nicotine withdrawal symptoms, similar to the structurally related compound ABT-107. [] This emphasizes the significance of exploring different nAChR subtypes as targets for treating nicotine addiction.
R(−)-2,5-Dimethoxy-4-iodoamphetamine (DOI)
Compound Description: DOI is a phenethylamine hallucinogen that acts as an agonist at both 5-HT2A and 5-HT2C receptors. [] It elicits head-twitch behavior in mice, a model for studying hallucinogen activity at 5-HT2A receptors. []
Relevance: While structurally unrelated to (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, DOI is included because its study highlights the importance of receptor selectivity in drug development. [] The biphasic dose-response curve of DOI in the head-twitch assay demonstrates how off-target activity (in this case, at 5-HT2C receptors) can complicate the interpretation of pharmacological effects. [] This emphasizes the need for developing compounds with high selectivity for their intended targets, such as the selectivity exhibited by ABT-107 for α7 nAChRs. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.